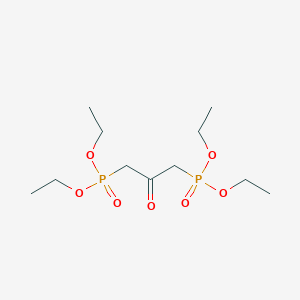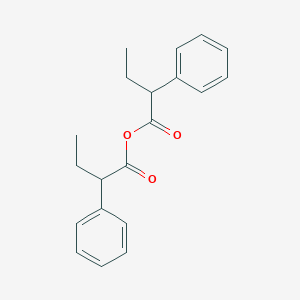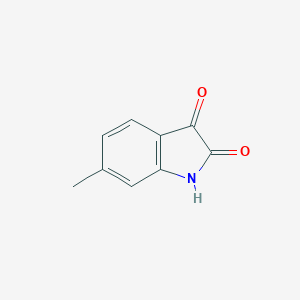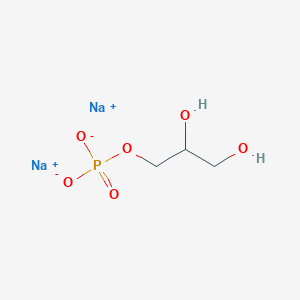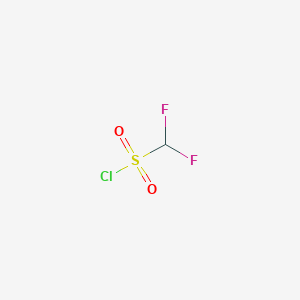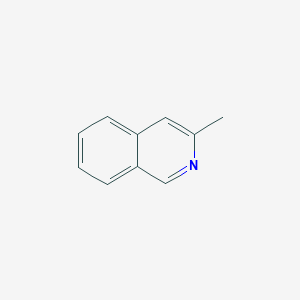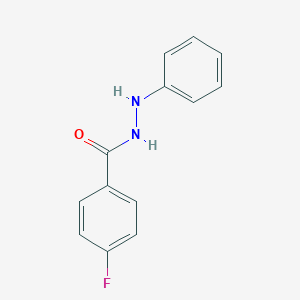
BENZOIC ACID, p-FLUORO-, 2-PHENYLHYDRAZIDE
概述
描述
Benzoic acid, p-fluoro-, 2-phenylhydrazide is a chemical compound with the molecular formula C13H11FN2O. It is commonly referred to as Fluorobenzene hydrazide or FBH. FBH is a widely used chemical in scientific research due to its unique properties and applications.
作用机制
FBH acts as a nucleophile and reacts with carbonyl compounds to form hydrazones. The reaction occurs through the addition of the nitrogen atom of the hydrazide to the carbonyl group of the aldehyde or ketone. This reaction is reversible and can be used to determine the concentration of aldehydes and ketones in biological samples.
生化和生理效应
FBH has been shown to have no significant biochemical or physiological effects on living organisms. It is considered to be a safe chemical when handled properly.
实验室实验的优点和局限性
FBH has several advantages as a reagent in laboratory experiments. It is stable, easy to handle, and has a high reactivity towards carbonyl compounds. However, it has some limitations such as its limited solubility in water and its potential toxicity if not handled properly.
未来方向
FBH has several future directions for research. Some of these include:
1. Developing new synthetic routes for FBH and its derivatives.
2. Investigating the potential of FBH as a fluorescent probe for other biological molecules.
3. Studying the reactivity of FBH towards other functional groups.
4. Exploring the potential of FBH as a drug delivery system.
Conclusion:
In conclusion, FBH is a widely used chemical in scientific research due to its unique properties and applications. It is synthesized through the reaction of p-fluorobenzoyl chloride with phenylhydrazine in the presence of a base. FBH acts as a nucleophile and reacts with carbonyl compounds to form hydrazones. It has no significant biochemical or physiological effects on living organisms. FBH has several advantages as a reagent in laboratory experiments, but also has some limitations. There are several future directions for research on FBH, including developing new synthetic routes and investigating its potential as a drug delivery system.
科学研究应用
FBH is used in various scientific research applications such as:
1. As a reagent for the determination of aldehydes and ketones in biological samples.
2. As a fluorescent probe for the detection of nitric oxide in biological systems.
3. As a starting material for the synthesis of other chemical compounds.
属性
CAS 编号 |
1496-02-2 |
|---|---|
产品名称 |
BENZOIC ACID, p-FLUORO-, 2-PHENYLHYDRAZIDE |
分子式 |
C13H11FN2O |
分子量 |
230.24 g/mol |
IUPAC 名称 |
4-fluoro-N'-phenylbenzohydrazide |
InChI |
InChI=1S/C13H11FN2O/c14-11-8-6-10(7-9-11)13(17)16-15-12-4-2-1-3-5-12/h1-9,15H,(H,16,17) |
InChI 键 |
PGKDUKIHKGXXIY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)F |
规范 SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)F |
其他 CAS 编号 |
1496-02-2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

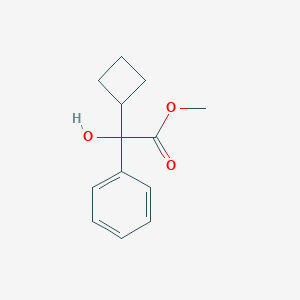

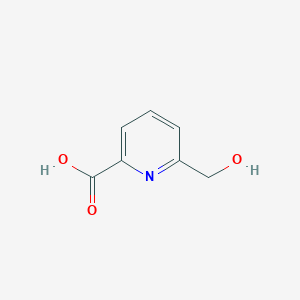
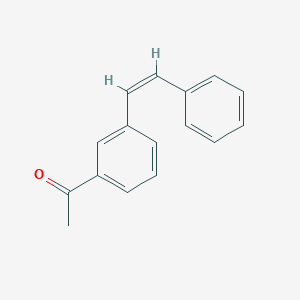
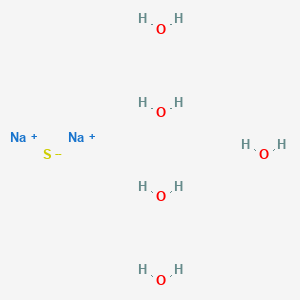
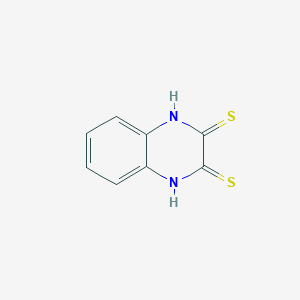
![Benzoxazole, 5-methyl-2-[4-[2-(5-methyl-2-benzoxazolyl)ethenyl]phenyl]-](/img/structure/B74764.png)
